molecular formula C14H26ClNO2 B2496563 tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2219407-57-3

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B2496563
CAS No.: 2219407-57-3
M. Wt: 275.82
InChI Key: WSLSWNBCKPEIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2·HCl. It is a bicyclic amine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system, making it an interesting subject for synthetic and mechanistic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a protected carboxyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-12(2,3)17-11(16)14-7-6-9(8-10(14)15)13(14,4)5;/h9-10H,6-8,15H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSWNBCKPEIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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